Differential AChE Inhibition: Phoratoxon Exhibits 100- to 1000-Fold Greater Potency than Parent Phorate and Its Sulfoxide in Multiple Species
Phoratoxon is a significantly more potent acetylcholinesterase (AChE) inhibitor than its parent compound, phorate, and the intermediate metabolite, phorate sulfoxide. In human recombinant AChE, the IC50 of phoratoxon is 1.3 ± 0.1 μM, compared to 185.0 ± 26.8 μM for phorate and 144.9 ± 20.8 μM for phorate sulfoxide [1]. This represents a potency difference of over 100-fold. Similar, or greater, differential potency is observed in electric eel AChE (2.6 vs. 311.4 μM) and coho salmon brain AChE (39.7 vs. 5692.0 μM) [1]. The data confirm that the oxon moiety is essential for potent enzyme inhibition, a property not shared by the thioate or sulfoxide analogs.
| Evidence Dimension | Acetylcholinesterase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Human Recombinant AChE IC50: 1.3 ± 0.1 μM; Electric Eel AChE IC50: 2.6 ± 0.1 μM; Coho Salmon Brain AChE IC50: 39.7 ± 4.7 μM |
| Comparator Or Baseline | Phorate: Human 185.0 ± 26.8 μM, Eel 311.4 ± 43.3 μM, Salmon 5692.0 ± 872.7 μM. Phorate sulfoxide: Human 144.9 ± 20.8 μM, Eel 395.1 ± 47.4 μM, Salmon 1767.1 ± 306.3 μM. |
| Quantified Difference | Phoratoxon is >100-fold more potent than phorate and phorate sulfoxide in human AChE. |
| Conditions | In vitro enzyme inhibition assays using human recombinant AChE, electric eel AChE, and coho salmon brain homogenate; mean ± SD (n=4). |
Why This Matters
This quantitative differentiation is critical for selecting the correct analytical standard for toxicological studies, as using phorate or its sulfoxide would underestimate AChE inhibition by orders of magnitude.
- [1] National Center for Biotechnology Information. (2013). Table 4: In Vitro Acetylcholinesterase Median Inhibitory Concentration IC50 (μM) of Phorate and Its Metabolites. *PMC3627486*. View Source
